molecular formula C19H24O4 B1243575 Chaetopyranin

Chaetopyranin

Cat. No. B1243575
M. Wt: 316.4 g/mol
InChI Key: XWZLFKLXNARMNW-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetopyranin is a chromenol that is 3,4-dihydro-2H-chromene substituted by a hydroxy group at position 6, a 3-hydroxybut-1-en-1-yl at position 2, a formyl group at position 5 and a prenyl group at position 7. Isolated from Chaetomium globosum, it exhibits radical scavenging and cytotoxic activity towards several tumour cell lines. It has a role as a radical scavenger and a Chaetomium metabolite. It is a chromenol and an aldehyde.

Scientific Research Applications

Bioactive Compound Discovery and Antioxidant Properties

Chaetopyranin is a benzaldehyde secondary metabolite isolated from the endophytic fungus Chaetomium globosum. This fungus, derived from the marine red alga Polysiphonia urceolata, also yields other metabolites, such as benzaldehyde congeners and anthraquinone derivatives. Chaetopyranin and related compounds have exhibited moderate antioxidant properties through their DPPH radical-scavenging activity. Additionally, chaetopyranin showed moderate to weak cytotoxic activity against several tumor cell lines, suggesting its potential in bioactive compound discovery and pharmaceutical applications (Wang et al., 2006).

Ethnobotanical Significance

Although not directly related to chaetopyranin, ethnobotanical studies in high mountainous regions, like the Chail valley, document the medicinal uses of local plants among tribal people. These studies offer a comprehensive inventory of medicinal plants, their uses, and preparation methods, contributing to the understanding of indigenous knowledge and its potential applications in modern medicine. Such research provides a context for exploring and validating the medicinal properties of compounds like chaetopyranin, extracted from fungal or plant sources (Ahmad et al., 2014).

properties

Product Name

Chaetopyranin

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

6-hydroxy-2-[(E)-3-hydroxybut-1-enyl]-7-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromene-5-carbaldehyde

InChI

InChI=1S/C19H24O4/c1-12(2)4-6-14-10-18-16(17(11-20)19(14)22)9-8-15(23-18)7-5-13(3)21/h4-5,7,10-11,13,15,21-22H,6,8-9H2,1-3H3/b7-5+

InChI Key

XWZLFKLXNARMNW-FNORWQNLSA-N

Isomeric SMILES

CC(/C=C/C1CCC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C)O

Canonical SMILES

CC(C=CC1CCC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C)O

synonyms

chaetopyranin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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